(2,6-Dimethylmorpholin-4-yl)(5-methyl-1,2-oxazol-3-yl)methanone
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Overview
Description
(2,6-Dimethylmorpholin-4-yl)(5-methyl-1,2-oxazol-3-yl)methanone is a complex organic compound that features both a morpholine and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethylmorpholin-4-yl)(5-methyl-1,2-oxazol-3-yl)methanone typically involves a Mannich reaction. This reaction uses formaldehyde, 2,6-dimethylmorpholine, and a suitable oxazole derivative under reflux conditions. The reaction is carried out in a solvent such as acetonitrile, and the mixture is heated to around 50°C for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dimethylmorpholin-4-yl)(5-methyl-1,2-oxazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxazole N-oxides, while reduction could lead to the formation of alcohol derivatives.
Scientific Research Applications
(2,6-Dimethylmorpholin-4-yl)(5-methyl-1,2-oxazol-3-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (2,6-Dimethylmorpholin-4-yl)(5-methyl-1,2-oxazol-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- (2,6-Dimethylmorpholin-4-yl)(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone
- (2,6-Dimethylmorpholino)(1-methyl-5-nitro-1H-pyrazol-4-yl)methanone
Uniqueness
(2,6-Dimethylmorpholin-4-yl)(5-methyl-1,2-oxazol-3-yl)methanone is unique due to its specific combination of morpholine and oxazole rings, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H16N2O3 |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(5-methyl-1,2-oxazol-3-yl)methanone |
InChI |
InChI=1S/C11H16N2O3/c1-7-4-10(12-16-7)11(14)13-5-8(2)15-9(3)6-13/h4,8-9H,5-6H2,1-3H3 |
InChI Key |
FCFPJXRECBSPBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=NOC(=C2)C |
Origin of Product |
United States |
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